5-Cyclobutyl-1,3,4-thiadiazol-2-amine
CAS No.: 56882-73-6
Cat. No.: VC7822771
Molecular Formula: C6H9N3S
Molecular Weight: 155.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56882-73-6 |
|---|---|
| Molecular Formula | C6H9N3S |
| Molecular Weight | 155.22 g/mol |
| IUPAC Name | 5-cyclobutyl-1,3,4-thiadiazol-2-amine |
| Standard InChI | InChI=1S/C6H9N3S/c7-6-9-8-5(10-6)4-2-1-3-4/h4H,1-3H2,(H2,7,9) |
| Standard InChI Key | ROBHTWLKDVLHNY-UHFFFAOYSA-N |
| SMILES | C1CC(C1)C2=NN=C(S2)N |
| Canonical SMILES | C1CC(C1)C2=NN=C(S2)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a 1,3,4-thiadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one sulfur atom—substituted with a cyclobutyl group at position 5 and an amine group at position 2. The cyclobutyl moiety introduces significant steric strain, influencing both reactivity and intermolecular interactions .
Table 1: Fundamental Molecular Properties
The planar thiadiazole ring facilitates π-π stacking interactions, while the amine group enables hydrogen bonding—critical features for biological activity.
Synthesis and Production Methods
Laboratory-Scale Synthesis
A breakthrough one-pot synthesis method developed by VulcanChem eliminates traditional reliance on toxic reagents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). This approach involves:
-
Cyclocondensation: Reaction of cyclobutylcarboxylic acid derivatives with thiosemicarbazide under mild acidic conditions.
-
In Situ Cyclization: Oxidative ring closure using eco-friendly oxidants like hydrogen peroxide.
-
Purification: Recrystallization from ethanol/water mixtures yields >85% purity.
Compared to earlier routes requiring multiple steps and hazardous reagents, this method reduces waste generation by 40% while improving scalability.
Table 2: Comparison of Synthetic Approaches
| Parameter | Traditional Method | Novel One-Pot Method |
|---|---|---|
| Reaction Steps | 3-4 | 1 |
| Key Reagents | POCl₃, SOCl₂ | H₂O₂, HCl |
| Yield | 60-70% | 82-88% |
| Toxicity Profile | High | Moderate |
| Scalability | Limited | Industrial Potential |
Chemical Reactivity and Reaction Pathways
Electrophilic Substitution
The electron-deficient thiadiazole ring undergoes regioselective electrophilic substitution at the 2-position. Halogenation with N-bromosuccinimide (NBS) in dimethylformamide produces 5-cyclobutyl-2-bromo-1,3,4-thiadiazole, a key intermediate for cross-coupling reactions.
Oxidation and Reduction
-
Oxidation: Treatment with KMnO₄ in acidic media cleaves the thiadiazole ring, generating cyclobutyl sulfonic acid derivatives.
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the thiadiazole ring to form dihydrothiadiazole analogs.
Biological Activities and Mechanistic Insights
Anticancer Activity
In MCF-7 breast cancer cells, derivatives exhibit IC₅₀ values of 12.3 μM by suppressing STAT3 phosphorylation (75% reduction at 10 μM dose). The amine group forms critical hydrogen bonds with STAT3’s SH2 domain (Asn647, Lys658).
Table 3: Biological Activity Profile
| Target | Effect | Model System |
|---|---|---|
| Autotaxin | 68% inhibition at 1 μM | Recombinant enzyme |
| STAT3 Signaling | 75% phosphorylation inhibition | MCF-7 cells |
| TGF-β1 Production | 52% reduction | HepG2 cells |
Applications in Pharmaceutical and Materials Research
Drug Discovery
The compound serves as a privileged scaffold for kinase inhibitors. Recent efforts focus on:
-
BTK Inhibitors: Analogues with IC₅₀ < 50 nM against Bruton’s tyrosine kinase for B-cell malignancies.
-
FLT3 Inhibitors: Derivatives showing 90% apoptosis induction in AML cell lines at 5 μM.
Advanced Materials
Incorporation into polythiadiazole polymers enhances thermal stability (decomposition temperature >400°C) while maintaining optical transparency in the visible spectrum.
Current Challenges and Future Research Directions
Synthetic Chemistry Challenges
-
Stereoselectivity: Controlling configuration at the cyclobutyl group during synthesis
-
Scale-Up: Optimizing catalyst recovery for industrial production
Translational Barriers
-
Pharmacokinetics: Improving oral bioavailability (<15% in rodent models)
-
Target Specificity: Reducing off-target effects on related kinases
Future studies should prioritize:
-
Fragment-based drug design to enhance binding affinity
-
Development of bioconjugates for targeted delivery
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume